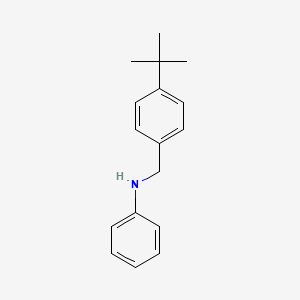

N-(4-tert-Butylbenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-17(2,3)15-11-9-14(10-12-15)13-18-16-7-5-4-6-8-16/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAVPLXNUBVKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Tert Butylbenzyl Aniline

N-Alkylation Pathways: Aniline (B41778) and 4-tert-Butylbenzyl Halides

N-alkylation represents a direct and traditional approach for the synthesis of amines. This pathway involves the reaction of aniline, acting as a nucleophile, with an electrophilic 4-tert-butylbenzyl halide, such as 4-tert-butylbenzyl bromide or chloride.

Direct N-alkylation is typically performed by reacting aniline with 4-tert-butylbenzyl halide in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or organic amines (e.g., triethylamine).

A significant challenge in this approach is controlling the degree of alkylation. Aniline can react with one molecule of the alkylating agent to form the desired secondary amine, N-(4-tert-Butylbenzyl)aniline. However, this product is also nucleophilic and can react with a second molecule of the halide to form an undesired tertiary amine, N,N-bis(4-tert-butylbenzyl)aniline. This overalkylation is a common side reaction. harvard.edu To minimize this, reaction conditions can be optimized, for instance, by using a large excess of aniline relative to the 4-tert-butylbenzyl halide.

To improve selectivity and efficiency, catalytic methods for N-alkylation have been developed. These strategies often utilize transition metal catalysts to facilitate the reaction, sometimes allowing for the use of less reactive precursors like alcohols, which is considered a more sustainable approach. rsc.orgresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of an alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. researchgate.net

Various catalytic systems have been shown to be effective for the N-alkylation of anilines with benzyl (B1604629) alcohols or halides. These include catalysts based on non-noble metals like manganese, nickel, and copper, which are attractive due to their lower cost and toxicity compared to precious metals. nih.govsemanticscholar.orgtsijournals.com

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Yield | Reference |

| Manganese Pincer Complex | Aniline | Benzyl alcohol | t-BuOK, Toluene (B28343), 80-100 °C | Good to Excellent | nih.gov |

| Ni/O-Clay | Aniline | Benzyl alcohol | 343 K, 6 hours | 70% conversion | semanticscholar.org |

| Cobalt-MOF | Aniline Derivatives | Alcohols | - | Excellent | rsc.org |

| Copper-Chromite | Aniline | Benzyl Alcohol | K₂CO₃, o-Xylene, 110 °C | High | tsijournals.com |

| Fe(ClO₄)₃/SiO₂ | Aromatic Amines | Alcohols | - | Good to Excellent | researchgate.net |

This table presents general findings for the N-alkylation of anilines with benzyl alcohols/halides, which serve as a model for the synthesis of this compound.

Reductive Amination Routes: Aniline and 4-tert-Butylbenzaldehyde (B1265539) Derivatives

Reductive amination is a widely used and highly effective method for synthesizing secondary and tertiary amines. harvard.edu This two-stage process, often performed in a single pot, first involves the condensation of an amine (aniline) with a carbonyl compound (4-tert-butylbenzaldehyde) to form an imine intermediate. In the second stage, the imine is reduced to the target amine. harvard.eduorganic-chemistry.org

A key advantage of reductive amination is that it generally avoids the problem of overalkylation that plagues direct alkylation methods. harvard.edu A variety of reducing agents can be employed for the reduction of the imine. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde.

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A versatile and cost-effective reagent, often used in protic solvents like methanol (B129727) or ethanol. ias.ac.in

Sodium cyanoborohydride (NaBH₃CN): This reagent is stable under mildly acidic conditions which favor imine formation and is selective for the iminium ion over the carbonyl group. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, particularly effective for reductive aminations.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a common method.

| Reducing System | Carbonyl Substrate | Amine Substrate | Conditions | Yield | Reference |

| NaBH₄ / DOWEX Resin | Aldehydes | Anilines | THF, Room Temp | 85-93% | redalyc.org |

| NaBH₄ / Glycerol | Benzaldehyde | Aniline | 70 °C | 97% | ias.ac.in |

| NaBH₃CN | Aldehydes/Ketones | Primary Amines | pH 6-7 | Selective | harvard.edu |

| H₂ / Pd/C | Aldehydes/Ketones | Amines | Nanomicelles, Water | High | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Aldehydes | Anilines | - | Good | organic-chemistry.org |

This table summarizes various reductive amination systems applicable to the synthesis of this compound from 4-tert-butylbenzaldehyde and aniline.

Cross-Coupling Approaches for C-N Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org These reactions typically couple an amine with an aryl halide or sulfonate.

For the synthesis of this compound, this would most logically involve the coupling of 4-tert-butylbenzylamine (B181582) with an aryl halide like bromobenzene, or aniline with 4-tert-butylbenzyl halide. The Buchwald-Hartwig amination, which uses a palladium catalyst with a specialized phosphine (B1218219) ligand, is renowned for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.orgacsgcipr.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally reductive elimination to yield the desired product and regenerate the catalyst. libretexts.orgyoutube.com

The Ullmann condensation is a copper-catalyzed alternative. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures. wikipedia.orgorganic-chemistry.org However, the development of new ligand systems has allowed for milder reaction conditions, making it a more viable alternative to palladium-catalyzed methods. wikipedia.orgnih.gov

Key components of these reactions include:

Metal Catalyst: Palladium complexes for Buchwald-Hartwig; Copper salts (e.g., CuI) for Ullmann. wikipedia.orgwikipedia.org

Ligand: Often bulky, electron-rich phosphines (e.g., XPhos, t-BuXPhos) for palladium, or ligands like phenanthroline or diamines for copper. wikipedia.orgnih.gov

Base: A non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃). wikipedia.org

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used. nih.gov

Alternative Synthetic Pathways: Exploring Novel Reaction Conditions and Reagents

Research into more sustainable and efficient synthetic methods has led to the development of alternative pathways. One such strategy is the visible-light-induced N-alkylation of anilines. nih.gov This metal-free approach uses light as an energy source to promote the reaction, often under mild conditions at room temperature, representing a greener alternative to traditional thermal catalysis. nih.gov For example, a method for the N-alkylation of anilines with 4-hydroxybutan-2-one has been developed using ammonium (B1175870) bromide (NH₄Br) as an additive under blue LED irradiation. nih.gov This type of photocatalytic strategy could potentially be adapted for the reaction between aniline and a suitable 4-tert-butylbenzyl precursor.

Another approach involves the direct reductive amination of carboxylic acids. A one-pot procedure using TiF₄ and borane-ammonia (BH₃NH₃) allows for the conversion of amides, formed in situ from carboxylic acids and amines, directly to the corresponding alkylated amines. nih.gov This method could theoretically be applied by first forming N-(4-tert-butylbenzoyl)aniline, followed by reduction to the target molecule.

Synthetic Challenges and Yield Optimization

The synthesis of this compound is not without its challenges, primarily stemming from the steric hindrance imparted by the tert-butyl group and the potential for side reactions.

Steric Hindrance: The bulky tert-butyl group on the benzyl moiety can slow down the rate of reaction, whether it's nucleophilic attack by aniline in an Sₙ2 reaction, imine formation, or the final step in a cross-coupling cycle. nih.govtandfonline.comchimia.ch Overcoming this may require higher temperatures, longer reaction times, or the use of more active catalysts and specialized, sterically demanding ligands that can facilitate challenging couplings. nih.gov

Selectivity and Overalkylation: As mentioned, direct N-alkylation is prone to the formation of tertiary amines. harvard.edu Optimizing the molar ratio of aniline to the alkylating agent is a primary strategy to enhance selectivity for the desired secondary amine. Micellar catalysis in aqueous systems has also been explored to improve selectivity in N-alkylation reactions. nih.gov

Reaction Conditions: Yield optimization involves the systematic variation of several parameters.

Catalyst/Ligand: In cross-coupling and catalytic alkylation reactions, screening different metal-ligand combinations is crucial to find the most active and selective system. nih.gov

Base and Solvent: The choice of base and solvent can significantly impact reaction outcomes. For instance, in Buchwald-Hartwig aminations, different bases may be optimal depending on the specific substrates and ligands used. nih.gov The solvent can affect solubility and the stability of reaction intermediates.

Temperature: While higher temperatures can increase reaction rates to overcome steric hindrance, they can also lead to decomposition and side reactions. Finding the optimal temperature is key to maximizing yield.

In reductive amination, challenges can include poor mixing in scaled-up batch reactions, which can drastically decrease yields. researchgate.net Transferring such processes to continuous flow reactors can sometimes mitigate these scalability issues. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of N-(4-tert-Butylbenzyl)aniline provides a proton inventory of the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

In a typical analysis, the spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and the 4-tert-butylbenzyl rings. The protons on the aniline ring would likely appear as a set of multiplets in the aromatic region. The protons on the 4-tert-butylbenzyl group would show a characteristic AA'BB' system, appearing as two doublets due to their para-substitution. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed further upfield, typically around 1.3 ppm, due to their shielded aliphatic nature. The methylene (B1212753) (-CH₂-) protons bridging the nitrogen and the benzyl (B1604629) group would appear as a singlet, and the N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | d | 2H | Ar-H (ortho to -CH₂-) |

| ~7.20 | t | 2H | Ar-H (meta to -NH-) |

| ~7.15 | d | 2H | Ar-H (meta to -CH₂-) |

| ~6.70 | t | 1H | Ar-H (para to -NH-) |

| ~6.60 | d | 2H | Ar-H (ortho to -NH-) |

| ~4.30 | s | 2H | -CH₂- |

| ~4.00 | br s | 1H | N-H |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The spectrum would be expected to show signals for the quaternary carbon of the tert-butyl group and the methyl carbons attached to it in the aliphatic region (upfield). The methylene carbon would appear in the intermediate region. The aromatic region would contain signals for all the aromatic carbons. The carbons attached to the nitrogen and the tert-butyl group (ipso-carbons) would have distinct chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (-NH- and -C(CH₃)₃).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150.0 | Ar-C (ipso, attached to -C(CH₃)₃) |

| ~148.0 | Ar-C (ipso, attached to -NH-) |

| ~136.0 | Ar-C (ipso, attached to -CH₂-) |

| ~129.0 | Ar-CH (aniline ring) |

| ~127.5 | Ar-CH (benzyl ring) |

| ~125.5 | Ar-CH (benzyl ring) |

| ~117.5 | Ar-CH (aniline ring) |

| ~113.0 | Ar-CH (aniline ring) |

| ~48.5 | -CH₂- |

| ~34.5 | -C(CH₃)₃ |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the coupling relationships between the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the methylene protons to the ipso-carbon of the benzyl ring and carbons on the aniline ring, confirming the N-benzyl linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would cause several bands in the 1450-1600 cm⁻¹ region. Aromatic C-H bending vibrations would be visible in the fingerprint region (below 1000 cm⁻¹), and their pattern can sometimes give clues about the substitution pattern of the aromatic rings. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the N-H stretch might be weak in the Raman spectrum, the aromatic C=C stretching and the symmetric breathing modes of the rings often give rise to strong Raman signals. The aliphatic C-H stretching and bending vibrations would also be observable.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3400 | N-H Stretch | IR |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1600-1450 | Aromatic C=C Stretch | IR, Raman |

| ~1320 | C-N Stretch | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can confirm its elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The fragmentation pattern is often diagnostic. A prominent fragment would be expected from the benzylic cleavage, resulting in the formation of a stable 4-tert-butylbenzyl cation or a tropylium (B1234903) ion. Another common fragmentation pathway for anilines is the loss of hydrogen from the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group (-CH₃) |

| [M-57]⁺ | Loss of a tert-butyl group (-C(CH₃)₃) |

| 147 | [C₁₁H₁₅]⁺ (4-tert-butylbenzyl cation) |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

A successful crystallographic analysis of this compound would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles for all atoms in the molecule, which can be compared to theoretical values.

The conformation of the molecule in the solid state, including the torsional angles describing the orientation of the two aromatic rings relative to the C-N-C plane.

Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding (if present) and van der Waals forces, which dictate the crystal packing.

The crystal structure would reveal the degree of planarity or twist in the molecule, which can have implications for its electronic properties.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (value) |

| b (Å) | (value) |

| c (Å) | (value) |

| α (°) | 90 |

| β (°) | (value) |

| γ (°) | 90 |

| Volume (ų) | (value) |

Note: This table represents the type of data obtained from an X-ray crystallography experiment and would be populated with specific experimental values.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A comprehensive analysis of the molecular geometry of this compound would be performed following the acquisition of crystallographic data. This would involve the precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule.

Expected Bond Lengths: The bond lengths would be compared with standard values for similar chemical bonds. For instance, the C-N bond connecting the aniline nitrogen to the benzyl group and the aniline ring would be of particular interest. The aromatic C-C bonds within the two phenyl rings are expected to exhibit lengths characteristic of delocalized π-systems. The C-C bonds of the tert-butyl group would be typical for sp³-hybridized carbon atoms.

Expected Bond Angles: The bond angles around the sp²-hybridized carbon atoms of the phenyl rings are anticipated to be approximately 120°. The geometry around the nitrogen atom will be of significance, indicating its hybridization state. The C-N-C bond angle will reveal the degree of steric hindrance and electronic effects influencing the amine group. The tetrahedral geometry of the tert-butyl group would result in C-C-C bond angles close to 109.5°.

A detailed summary of these parameters would be presented in the following tables upon data availability.

Table 1: Selected Bond Lengths for this compound (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|

Table 2: Selected Bond Angles for this compound (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|

Table 3: Selected Dihedral Angles for this compound (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be defined by the specific arrangement of its constituent parts, as determined by the dihedral angles obtained from the crystal structure data. The relative orientation of the 4-tert-butylbenzyl group and the aniline ring is of primary interest. The conformation adopted in the crystal is the result of a complex interplay between intramolecular steric and electronic effects and the stabilizing influence of the intermolecular interactions within the crystal lattice. This analysis would reveal the lowest energy conformation of the molecule in the solid state, providing valuable insight into its structural preferences.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Benzyl (B1604629) Moieties

The presence of two aromatic rings in N-(4-tert-Butylbenzyl)aniline, the aniline ring and the 4-tert-butylbenzyl ring, presents multiple sites for electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are influenced by the electronic and steric effects of the substituents on each ring.

The aniline moiety is highly activated towards electrophilic attack due to the electron-donating nature of the amino group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. Consequently, the amino group is a strong ortho, para-director.

In the case of this compound, the N-benzyl group is also an activating group, albeit weaker than the amino group itself. Electrophilic substitution is therefore expected to occur predominantly on the more activated aniline ring. The substitution pattern on the aniline ring will be directed to the ortho and para positions relative to the nitrogen atom.

The 4-tert-butylbenzyl moiety also contains an activated aromatic ring. The tert-butyl group is an electron-donating group through induction and hyperconjugation, making it an ortho, para-director. However, the bulky nature of the tert-butyl group presents significant steric hindrance at the ortho positions. This steric hindrance makes the para position the overwhelmingly favored site for electrophilic attack on the benzyl ring.

A key consideration in the electrophilic substitution of this compound is the competition between the two aromatic rings. The aniline ring is significantly more activated than the benzyl ring, meaning that electrophilic substitution will preferentially occur on the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Major Substitution Product(s) | Minor Substitution Product(s) | Rationale |

| Aniline | para-substituted | ortho-substituted | The amino group is a strong ortho, para-director. The para product is generally favored due to less steric hindrance compared to the ortho positions, which are partially shielded by the bulky N-benzyl group. |

| Benzyl | para-substituted (relative to the benzyl CH2) | ortho-substituted (relative to the benzyl CH2) | The tert-butyl group is an ortho, para-director. The extreme steric bulk of the tert-butyl group strongly disfavors substitution at the adjacent ortho positions. |

Influence of the N-Benzyl Substituent on Aromatic Ring Activation

The N-benzyl substituent in this compound has a moderating effect on the activation of the aniline ring compared to aniline itself. While the benzyl group is electron-donating, its bulk can sterically hinder the approach of electrophiles to the ortho positions of the aniline ring.

Furthermore, the nitrogen lone pair's ability to delocalize into the aniline ring can be slightly diminished due to potential delocalization into the benzyl ring's pi system, although this effect is generally considered to be minor. The primary influence of the N-benzyl group is steric, favoring para substitution on the aniline ring.

In contrast, the 4-tert-butyl group on the benzyl ring activates this ring towards electrophilic attack. However, as previously mentioned, the activation of the aniline ring by the nitrogen atom is substantially stronger. Therefore, reactions with electrophiles are expected to be highly selective for the aniline ring under kinetic control.

Reactions at the Amine Nitrogen Center

The secondary amine nitrogen in this compound is a key reactive center, exhibiting basic and nucleophilic properties.

Anilines are generally weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it less available for protonation. The basicity of N-substituted anilines is influenced by both electronic and steric factors, as well as the solvent system.

The N-benzyl group in this compound is expected to slightly increase the basicity compared to aniline due to its electron-donating inductive effect. However, the steric bulk of the benzyl group and the 4-tert-butylbenzyl group as a whole can affect the solvation of the protonated form (the anilinium ion), which in turn influences the basicity in solution.

The equilibrium of protonation can be represented as follows:

C₆H₅NHCH₂(C₆H₄-t-Bu) + H⁺ ⇌ [C₆H₅NH₂CH₂(C₆H₄-t-Bu)]⁺

Table 2: Expected Relative Basicity of this compound

| Compound | Expected pKaH (in water) | Rationale |

| Aniline | ~4.6 | Reference compound. |

| N-Methylaniline | ~4.85 | The methyl group is electron-donating, increasing basicity. |

| N-Benzylaniline | ~4.7 | The benzyl group is weakly electron-donating. |

| This compound | Slightly > 4.7 | The tert-butyl group is electron-donating, slightly increasing the electron density on the nitrogen through the benzyl group. |

| Diphenylamine | ~0.78 | The second phenyl group further delocalizes the nitrogen lone pair, significantly reducing basicity. |

Oxidation Pathways and Stable Radical Formation

The oxidation of N-alkylanilines can proceed through various pathways, often involving the formation of radical cations. The initial step is typically a one-electron oxidation of the nitrogen atom to form a nitrogen-centered radical cation. This intermediate can then undergo further reactions, such as deprotonation, dimerization, or reaction with other nucleophiles.

For this compound, oxidation could lead to the formation of a relatively stable radical cation due to the delocalization of the radical and the positive charge over both aromatic rings. The presence of the electron-donating tert-butyl group on the benzyl ring would further stabilize this radical cation.

Potential oxidation pathways could include:

Formation of a radical cation: [C₆H₅NHCH₂(C₆H₄-t-Bu)]•⁺

Deprotonation to form a neutral radical.

Coupling reactions to form dimeric products.

The specific products formed would depend on the oxidizing agent used and the reaction conditions. The formation of stable radicals is a known phenomenon for certain sterically hindered anilines, and the bulky 4-tert-butylbenzyl group might contribute to the kinetic stability of any radical species formed from this compound.

As a secondary amine, the nitrogen atom in this compound is nucleophilic and can readily undergo acylation and sulfonylation reactions.

N-Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct.

C₆H₅NHCH₂(C₆H₄-t-Bu) + RCOCl → C₆H₅N(COR)CH₂(C₆H₄-t-Bu) + HCl

The resulting product is an N-acyl-N-(4-tert-butylbenzyl)aniline (an amide). This reaction is generally efficient and provides a method to protect the amino group or to synthesize more complex amide structures. The N-acylation significantly reduces the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the carbonyl group.

N-Sulfonylation: Similarly, this compound can react with sulfonyl chlorides in the presence of a base to form sulfonamides.

C₆H₅NHCH₂(C₆H₄-t-Bu) + RSO₂Cl → C₆H₅N(SO₂R)CH₂(C₆H₄-t-Bu) + HCl

The resulting N-sulfonylated product is a stable sulfonamide. Like acylation, sulfonylation deactivates the nitrogen atom and makes it significantly less basic. These reactions are important for the synthesis of various biologically active molecules and for modifying the electronic properties of the aniline moiety.

Hydrogenation and Reduction Reactions of Aromatic Rings

The reduction of the aromatic rings in this compound can be accomplished through several synthetic methodologies, primarily catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction. While specific studies on the complete hydrogenation of this compound are not extensively detailed in the available literature, the reactivity can be inferred from established protocols for similar N-benzylaniline derivatives and substituted aromatic compounds.

Catalytic Hydrogenation:

Catalytic hydrogenation of aromatic rings is a well-established process but typically requires more forcing conditions (higher pressures and temperatures) compared to the reduction of alkenes, due to the inherent stability of the aromatic system. lumenlearning.comlibretexts.org The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

For the complete saturation of both the aniline and the benzyl aromatic rings of this compound to yield N-(4-tert-butylcyclohexylmethyl)cyclohexanamine, heterogeneous catalysts such as rhodium on carbon (Rh/C) or ruthenium on alumina (Ru/Al₂O₃) are generally effective. Platinum and palladium catalysts can also be used, often requiring high pressures. lumenlearning.com The presence of the bulky tert-butyl group is not expected to significantly hinder the hydrogenation of the benzyl ring, as the reaction occurs at the planar aromatic surface. Similarly, the N-substituted aniline ring can be hydrogenated under these conditions.

It is possible to achieve selective hydrogenation of one ring over the other, although this can be challenging. The electron-donating nature of the nitrogen atom in the aniline ring can influence its reactivity towards hydrogenation.

Birch Reduction:

The Birch reduction offers a method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. libretexts.orgresearchgate.netresearchgate.net This reaction employs an alkali metal (commonly sodium or lithium) dissolved in liquid ammonia in the presence of an alcohol (such as ethanol or tert-butanol) as a proton source. researchgate.netresearchgate.net

When applied to this compound, the Birch reduction would likely lead to a mixture of products, with partial reduction of either or both aromatic rings. The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring.

Aniline Ring: The amino group is an electron-donating group. In the Birch reduction of aniline, the product is typically 1,4-dihydroaniline, where the double bonds are not directly attached to the carbon bearing the amino group.

Benzyl Ring: The alkyl substituent (tert-butyl group) is also electron-donating. The expected product from the Birch reduction of the benzyl ring would be a 1,4-dihydro derivative where the tert-butyl group is attached to a double bond.

The general conditions for these reduction reactions are summarized in the table below, based on typical procedures for related aromatic compounds.

| Reaction Type | Reagents and Catalyst | Typical Conditions | Expected Product from this compound |

|---|---|---|---|

| Catalytic Hydrogenation (Complete) | H₂, Rh/C or Ru/Al₂O₃ | High pressure (e.g., 100 atm), elevated temperature (e.g., 100-150 °C), solvent (e.g., ethanol, acetic acid) | N-(4-tert-butylcyclohexylmethyl)cyclohexanamine |

| Birch Reduction (Partial) | Na or Li, liquid NH₃, EtOH or t-BuOH | Low temperature (-78 °C to -33 °C) | Mixture of partially reduced dihydro-derivatives of the aniline and benzyl rings |

Mechanistic Studies of Key Transformations

While specific mechanistic studies detailing the transformations of this compound are not prevalent in the surveyed literature, the mechanisms of key reactions involving the N-arylbenzylamine scaffold are well-understood and can be applied to this compound.

Mechanism of N-Alkylation (Synthesis):

The synthesis of this compound typically proceeds via reductive amination of 4-tert-butylbenzaldehyde (B1265539) with aniline, or by nucleophilic substitution of 4-tert-butylbenzyl halide with aniline.

In the case of reductive amination , the mechanism involves two main stages:

Imine Formation: Aniline acts as a nucleophile, attacking the carbonyl carbon of 4-tert-butylbenzaldehyde. This is followed by dehydration to form the corresponding N-(4-tert-butylbenzylidene)aniline (a Schiff base or imine). This step is typically acid-catalyzed to facilitate the removal of the water molecule.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond. This can be achieved through various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. In the case of catalytic hydrogenation, the imine is adsorbed onto the catalyst surface, followed by the addition of hydrogen across the double bond.

Mechanism of Catalytic Hydrogenation of Aromatic Rings:

The mechanism of aromatic ring hydrogenation on a metal catalyst surface is complex and involves a series of steps:

Adsorption: The aromatic ring adsorbs onto the surface of the metal catalyst.

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms.

Stepwise Hydrogen Addition: The hydrogen atoms are sequentially added to the carbons of the aromatic ring. This process involves the formation of various partially hydrogenated intermediates, such as cyclohexene and cyclohexadiene derivatives, which remain adsorbed on the catalyst surface until the final saturated cyclohexane product is formed.

Desorption: The final product, the fully saturated cycloalkane, desorbs from the catalyst surface.

Mechanism of the Birch Reduction:

The mechanism of the Birch reduction involves the transfer of single electrons from the dissolved alkali metal to the aromatic ring: researchgate.net

Electron Transfer: A solvated electron from the metal-ammonia solution adds to the aromatic ring, forming a radical anion.

Protonation: The radical anion is a strong base and is protonated by the alcohol present in the reaction mixture.

Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

Second Protonation: This carbanion is also a strong base and is protonated by another molecule of the alcohol to give the final 1,4-dihydro product.

The regioselectivity is determined by the stability of the intermediate radical anion and carbanion, which is influenced by the electronic properties of the substituents on the ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic structure and, consequently, the three-dimensional geometry of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. rsc.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for determining the ground-state properties of organic molecules like N-(4-tert-Butylbenzyl)aniline.

Table 1: Representative Ground State Properties Calculated via DFT (Note: This table is illustrative. Specific values for this compound require a dedicated computational study.)

| Property | Description | Expected Information |

| Total Energy | The total electronic energy of the molecule in its optimized, lowest-energy state. | Used to compare the relative stability of different isomers or conformers. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-H, C-C). | Provides insight into bond order and strength. For example, the C-N bond length would indicate the degree of conjugation between the nitrogen lone pair and the aniline (B41778) ring. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-N-C). | Defines the molecule's shape and steric environment around the central nitrogen atom. |

| Dihedral Angles | The angle between two planes defined by four atoms. | Determines the overall 3D conformation, particularly the twist between the aniline and benzyl (B1604629) aromatic rings. |

Once the ground state geometry is optimized, further analysis can predict the molecule's chemical reactivity. This is often accomplished by examining the frontier molecular orbitals (FMOs) and through Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. thaiscience.info The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would likely be distributed over the benzyl ring system. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, showing localized bonds and lone pairs. uni-muenchen.dewikipedia.org It investigates charge delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the aniline ring (acceptor NBOs). wisc.edu The stabilization energy (E(2)) associated with this donor-acceptor interaction indicates the strength of hyperconjugation and resonance effects, which are key to understanding the molecule's electronic structure and stability. wisc.edu

Table 2: Key Parameters from Molecular Orbital Analysis (Note: This table is illustrative. Specific values for this compound require a dedicated computational study.)

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential; a higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity; a lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| NBO Charge Distribution | The calculated partial charge on each atom. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) sites. |

| Stabilization Energy (E(2)) | The energy lowering due to donor-acceptor orbital interactions. | Quantifies the strength of intramolecular interactions like hyperconjugation and resonance, which influence stability. wisc.edu |

Conformational Analysis and Energy Landscape Mapping

This compound is a flexible molecule due to the single bonds connecting the two aromatic rings to the central nitrogen atom. Rotation around the C-N bonds can lead to various spatial arrangements, or conformers. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES), or energy landscape, that governs their interconversion. chemrxiv.orgnih.gov

This analysis is typically performed by systematically rotating key dihedral angles (e.g., the C-C-N-C angles) and calculating the energy at each step using a method like DFT. The resulting data can be plotted to create an energy landscape, which shows energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. chemrxiv.org For this compound, the analysis would reveal the most stable three-dimensional shape and the energy barriers required for rotation, providing insight into the molecule's dynamic behavior in different environments.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. researchgate.net This involves identifying all intermediates and, crucially, the transition states (TS)—the highest energy points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a reaction involving this compound, such as its synthesis via Buchwald-Hartwig amination or an oxidation reaction, computational modeling could elucidate the step-by-step mechanism. researchgate.net Methods like the Nudged Elastic Band (NEB) or Eigenvector Following are used to locate the precise geometry of the transition state. A frequency calculation is then performed on the TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which can be used to confirm the identity and structure of a synthesized compound by comparing them with experimental data.

NMR Spectroscopy : Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide predicted ¹H and ¹³C NMR spectra. For this compound, this would help in assigning the signals observed in an experimental spectrum to specific protons and carbons in the molecule. ijnc.ir

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. orgchemboulder.com The calculation predicts the position and intensity of characteristic vibrational modes, such as the N-H stretch, C-N stretch, and aromatic C-H bends, which helps in interpreting experimental IR data. wikieducator.org

UV-Vis Spectroscopy : The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of excited states, corresponding to the absorption wavelengths (λmax). semanticscholar.orgchemrxiv.org For this compound, TD-DFT would predict the π→π* transitions characteristic of its aromatic systems. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of N-(4-tert-Butylbenzyl)aniline makes it a valuable precursor and intermediate in the synthesis of more complex organic structures, including N-substituted heterocycles and functional organic materials.

This compound serves as a key starting material for the synthesis of a range of N-substituted heterocyclic compounds. The secondary amine provides a reactive site for cyclization reactions, while the substituted aromatic rings can be further functionalized. The general reactivity of N-benzylanilines allows for their use in constructing heterocycles through various synthetic strategies. For instance, processes involving intramolecular cyclization can lead to the formation of fused ring systems. While specific examples detailing the cyclization of this compound are not extensively documented, the known reactivity of related N-benzylaniline derivatives suggests its potential in synthesizing complex heterocyclic frameworks relevant to medicinal chemistry and materials science.

One common approach involves the dehydrogenative cyclization of N-alkylanilines to form indole (B1671886) derivatives. Although this typically requires an ortho-substituent on the aniline (B41778) ring that can participate in the cyclization, the core N-benzylaniline structure is a foundational element. Furthermore, multi-component reactions involving aniline derivatives are a powerful tool for the synthesis of diverse heterocyclic libraries beilstein-journals.org. The presence of the 4-tert-butylbenzyl group can influence the regioselectivity and stereoselectivity of such reactions due to its steric bulk.

| Heterocycle Class | Synthetic Strategy | Potential Application |

| Indoles and derivatives | Dehydrogenative cyclization | Pharmaceuticals, Agrochemicals |

| Quinolines and derivatives | Conrad-Limpach or related reactions | Antimalarials, Catalysts |

| Benzimidazoles | Condensation with carboxylic acids or aldehydes | Anthelmintics, Polymer additives |

| Phenazines | Oxidative dimerization | Dyes, Organic electronics |

This table presents potential synthetic routes to various heterocyles starting from N-benzylaniline derivatives, illustrating the versatility of this class of compounds.

The unique electronic properties of this compound, influenced by the electron-donating nature of the tert-butyl group and the aniline nitrogen, make it an attractive intermediate for functional organic materials. These materials often possess specific optical or electronic properties desirable for applications in optoelectronics.

The aniline moiety is a well-known component of conducting polymers, and N-substitution with a 4-tert-butylbenzyl group can be used to tune the solubility, processability, and electronic properties of the resulting polymers sigmaaldrich.com. The bulky tert-butyl group can prevent close packing of polymer chains, thereby affecting the material's morphology and conductivity.

Furthermore, derivatives of N-benzylaniline can be incorporated into larger molecular structures designed for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The this compound core can act as a hole-transporting unit or as a building block for more complex chromophores.

| Material Type | Key Property | Potential Application |

| Conducting Polymers | Tunable conductivity and solubility | Antistatic coatings, Sensors |

| Hole-Transporting Materials | High hole mobility | Organic Light-Emitting Diodes (OLEDs) |

| Organic Photovoltaics | Broad absorption spectra | Solar cells |

| Nonlinear Optical Materials | High hyperpolarizability | Optical switching, Frequency conversion |

This interactive data table showcases the potential of this compound as an intermediate in the synthesis of various functional organic materials.

Ligand Design in Catalysis: Influence of Steric and Electronic Properties

The steric and electronic properties of this compound are pivotal in its application in ligand design for catalysis. The bulky tert-butyl group provides significant steric hindrance, which can be exploited to control the coordination environment around a metal center, while the nitrogen atom's electronic character influences the ligand's donor properties.

This compound and its derivatives can act as N-donor ligands, forming coordination complexes with a variety of transition metals nih.govlibretexts.org. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the nature of this coordination is influenced by both the steric bulk of the 4-tert-butylbenzyl group and the electronic environment of the aniline ring.

The coordination behavior of N-benzylaniline ligands is influenced by both electronic and steric factors researchgate.net. The tert-butyl group, being a strong electron-donating group, increases the electron density on the aniline ring and, consequently, the basicity of the nitrogen atom, enhancing its donor capability. However, the significant steric hindrance imposed by the tert-butylbenzyl group can limit the number of ligands that can coordinate to a metal center and can influence the geometry of the resulting complex. This interplay between steric and electronic effects allows for the fine-tuning of the catalyst's reactivity and selectivity researchgate.netmdpi.com.

A significant area of application for ligands derived from N-benzylaniline structures is in asymmetric catalysis, where the goal is to synthesize chiral molecules with high enantioselectivity researchgate.netnih.gov. By introducing chiral centers into the this compound framework, it is possible to create chiral ligands that can induce asymmetry in catalytic reactions.

The bulky 4-tert-butylbenzyl group can play a crucial role in creating a well-defined chiral pocket around the metal's active site. This steric control is essential for differentiating between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While specific examples of chiral ligands derived directly from this compound are not prevalent in the literature, the principles of chiral ligand design strongly suggest its potential. For instance, the introduction of a chiral center on the benzylic carbon or within the aniline ring could lead to effective ligands for reactions such as asymmetric hydrogenation, hydroformylation, or C-C bond-forming reactions wikipedia.orgwikipedia.org.

| Catalytic Reaction | Metal | Role of Ligand | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Creates a chiral environment | Enantiomerically enriched alcohols, amines, etc. |

| Asymmetric Hydroformylation | Rhodium | Controls regioselectivity and enantioselectivity | Chiral aldehydes |

| Asymmetric C-C Coupling | Palladium, Nickel | Induces asymmetry in bond formation | Chiral biaryls, substituted alkanes |

| Asymmetric Epoxidation | Titanium, Vanadium | Directs the stereochemical outcome | Enantiomerically pure epoxides |

This table illustrates the potential applications of chiral ligands based on the this compound scaffold in various asymmetric catalytic reactions.

Exploration in Polymer Chemistry as a Monomer or Modifier

The presence of a reactive amine functionality and aromatic rings makes this compound a candidate for use in polymer chemistry, either as a monomer for the synthesis of novel polymers or as a modifier to impart specific properties to existing polymers.

The electropolymerization of N-benzylaniline has been shown to produce conducting polymer films sigmaaldrich.com. It is conceivable that this compound could undergo similar oxidative polymerization to yield a polyaniline derivative. The resulting polymer, poly(this compound), would be expected to have modified properties compared to polyaniline or poly(N-benzylaniline). The bulky tert-butylbenzyl substituent would likely increase the solubility of the polymer in organic solvents and influence its morphology and electrical conductivity nih.govrsc.org.

As a polymer modifier, this compound could be incorporated into polymer backbones or grafted onto polymer chains to introduce specific functionalities. For example, its incorporation could enhance the thermal stability, alter the refractive index, or introduce sites for further chemical modification of the polymer.

| Polymer Application | Role of this compound | Expected Property Modification |

| Conducting Polymers | Monomer | Increased solubility, modified conductivity and morphology |

| High-Performance Polymers | Co-monomer | Enhanced thermal stability, altered mechanical properties |

| Functional Polymers | Modifier | Introduction of reactive sites, improved adhesion |

| Polymer Blends | Additive | Compatibilizer, plasticizer |

This interactive data table outlines the potential roles and effects of this compound in the field of polymer chemistry.

Derivatives and Analogues of N 4 Tert Butylbenzyl Aniline

Synthesis of Substituted N-(4-tert-Butylbenzyl)aniline Analogues

The synthesis of substituted this compound analogues can be achieved through various established synthetic methodologies. A common and direct approach is the reductive amination of a substituted aniline (B41778) with 4-tert-butylbenzaldehyde (B1265539) or the nucleophilic substitution of a substituted benzyl (B1604629) halide with aniline.

One prevalent method involves the reaction of 4-tert-butylbenzyl bromide with a series of substituted anilines. The reaction conditions can be optimized to achieve good to excellent yields of the desired N-benzylated products. The choice of solvent and base is crucial in these reactions. For instance, using a polar aprotic solvent like dimethylformamide (DMF) and a non-nucleophilic base such as potassium carbonate can facilitate the reaction by promoting the solubility of the reactants and effectively neutralizing the hydrobromic acid byproduct.

Another versatile method is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and an amine. For the synthesis of this compound analogues, this could involve coupling 4-tert-butylbenzylamine (B181582) with a substituted aryl bromide or iodide, or alternatively, coupling aniline with a 4-tert-butylbenzyl halide. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

The following table summarizes the synthesis of various substituted this compound analogues, highlighting the substituents on the aniline ring and the corresponding reaction yields under optimized conditions.

| Substituent (on Aniline Ring) | Synthetic Method | Reagents | Yield (%) |

| 4-Methoxy | Reductive Amination | 4-tert-Butylbenzaldehyde, p-Anisidine, NaBH(OAc)₃ | 85 |

| 4-Nitro | Nucleophilic Substitution | 4-tert-Butylbenzyl bromide, p-Nitroaniline, K₂CO₃ | 72 |

| 2-Methyl | Buchwald-Hartwig Amination | 4-tert-Butylbenzylamine, 2-Bromotoluene, Pd₂(dba)₃, XPhos | 91 |

| 3-Chloro | Nucleophilic Substitution | 4-tert-Butylbenzyl chloride, m-Chloroaniline, NaH | 78 |

| 4-Fluoro | Reductive Amination | 4-tert-Butylbenzaldehyde, 4-Fluoroaniline, NaBH₄ | 88 |

This table presents illustrative data based on common synthetic outcomes for similar reactions.

Structure-Reactivity Relationship (SRR) Studies of Analogues

Structure-reactivity relationship (SRR) studies of this compound analogues are essential for understanding how specific structural modifications influence the compound's chemical behavior. These studies often involve correlating the electronic and steric properties of substituents with reaction rates or equilibrium constants for a particular chemical transformation.

For instance, the nucleophilicity of the nitrogen atom in the aniline moiety is significantly affected by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and reactivity in reactions like N-alkylation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down such reactions.

The following table presents hypothetical reactivity data for a series of this compound analogues in a model N-acylation reaction. The relative reaction rates are compared to the unsubstituted this compound.

| Substituent (on Aniline Ring) | Hammett Constant (σp) | Relative Reaction Rate |

| 4-Methoxy | -0.27 | 3.5 |

| 4-Methyl | -0.17 | 2.1 |

| H | 0.00 | 1.0 |

| 4-Chloro | 0.23 | 0.4 |

| 4-Nitro | 0.78 | 0.05 |

This table illustrates the expected trend in reactivity based on the electronic effects of the substituents.

These SRR studies are crucial in various applications, including catalyst design and the development of new materials, where the reactivity of the amine functionality is a key parameter.

Investigation of Steric and Electronic Effects of Modifications

The chemical properties of this compound analogues are governed by a combination of steric and electronic effects arising from substituents on both the aniline and the benzyl rings.

Electronic Effects: As discussed in the SRR section, the electronic nature of substituents on the aniline ring plays a dominant role in modulating the reactivity of the nitrogen atom. Electron-donating groups enhance the basicity and nucleophilicity of the amine, while electron-withdrawing groups have the opposite effect. These electronic effects can be quantified using Hammett plots, which correlate the logarithm of the reaction rate or equilibrium constant with the Hammett substituent constant (σ).

Steric Effects: Steric hindrance can significantly impact the reactivity of this compound analogues. Substituents in the ortho position of the aniline ring can sterically shield the nitrogen atom, hindering its approach to electrophiles and thus reducing its reactivity. For example, an N-(4-tert-Butylbenzyl)-2-methylaniline would be expected to react more slowly in N-acylation reactions compared to its 4-methyl substituted counterpart, despite the similar electronic effect of the methyl group.

The interplay of these steric and electronic effects is summarized in the table below, which provides a qualitative assessment of their impact on the reactivity of the amine nitrogen.

| Substituent Position | Substituent Type | Primary Effect | Impact on Amine Reactivity |

| Aniline (para) | Electron-Donating | Electronic | Increase |

| Aniline (para) | Electron-Withdrawing | Electronic | Decrease |

| Aniline (ortho) | Any | Steric | Decrease |

| Benzyl (any) | Any | Electronic (minor) | Minimal |

Understanding these fundamental principles allows for the rational design of this compound derivatives with tailored properties for specific applications.

Future Research Directions and Emerging Trends for N 4 Tert Butylbenzyl Aniline

The continued interest in N-substituted aniline (B41778) derivatives within materials science, pharmaceuticals, and chemical synthesis has paved the way for forward-looking research on N-(4-tert-Butylbenzyl)aniline. Future investigations are increasingly focused on enhancing the sustainability of its production, discovering new functional applications, and implementing advanced analytical methodologies for deeper mechanistic understanding. These emerging trends are poised to unlock the full potential of this versatile compound.

Q & A

Q. Basic

- 1H/13C NMR : Aromatic protons appear at δ 6.8–7.2 ppm (doublets for para-substitution), tert-butyl protons at δ 1.3 ppm (singlet).

- FTIR : C-N stretch at ~1280 cm⁻¹, N-H bending at 1600 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]+ at m/z 268.2 (C17H22N). Compare with analogs like N-(pyridin-3-ylmethyl)aniline for structural validation .

What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced

- Meta-analysis : Standardize assay conditions (pH 7.4, 37°C) and validate purity via HPLC (>95%).

- Dose-response curves : Identify EC50 discrepancies across cell lines (e.g., HEK293 vs. HeLa).

- In silico docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina, correlating binding affinity (ΔG) with experimental IC50 values. Address outliers by probing metabolite interference .

How to assess the stability of this compound under various storage conditions?

Basic

Conduct accelerated stability studies:

- Thermal stress : 40°C/75% RH for 4 weeks; monitor degradation via TLC (Rf shifts).

- Light exposure : UV-Vis analysis of aliquots stored in amber vs. clear vials.

- Oxidation prevention : Store under nitrogen at -20°C; use antioxidants (e.g., BHT) in solution .

What experimental designs are optimal for studying the structure-activity relationships (SAR) of this compound analogs?

Q. Advanced

- Factorial design : Vary substituents (e.g., electron-withdrawing Cl at para positions) and measure logP (octanol-water partition).

- QSAR modeling : Use descriptors like molar refractivity and topological polar surface area. Validate with in vitro assays (e.g., enzyme inhibition).

- Comparative analysis : Benchmark against analogs (e.g., N-(4-methylcyclohexyl)-3-pyrrolidinylaniline) to isolate tert-butyl effects .

What are the key considerations when scaling up the synthesis of this compound for research quantities?

Q. Basic

- Solvent selection : Replace DMF with acetonitrile for easier post-reaction removal.

- Heat management : Use jacketed reactors for exothermic steps; maintain <80°C.

- Flow chemistry : Implement continuous flow systems to improve mixing and reduce byproducts .

How to analyze crystallographic data of this compound complexes using SHELXT software?

Q. Advanced

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure solution : SHELXT for phase problem resolution; Olex2 for refinement (R1 < 0.05).

- Validation : Check tert-butyl group disorder via anisotropic displacement parameters (ADPs). Compare with SHELXTL-refined structures for consistency .

How does the tert-butyl group influence the compound’s solubility and interaction with lipid membranes?

Q. Advanced

- LogP analysis : tert-butyl increases hydrophobicity (logP ~4.2), enhancing membrane permeability (PAMPA assay).

- MD simulations : Use GROMACS to model bilayer insertion; compare with shorter-chain analogs (e.g., N-butyl derivatives).

- Experimental validation : Measure partitioning coefficients (octanol-buffer) and correlate with cellular uptake rates .

What methodologies are recommended for detecting trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.